5-[4-(4-fluorophenyl)piperazino]-5-oxo-N-(3-pyridyl)pentanamide
Description
Compound ID: Y041-8481
Molecular Formula: C₂₀H₂₃FN₄O₂
Molecular Weight: 370.43 g/mol
Key Properties:
- logP: 1.53 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors/Donors: 5 acceptors, 1 donor
- Polar Surface Area: 52.29 Ų
This compound features a piperazine ring substituted with a 4-fluorophenyl group and a pentanamide chain terminating in a 3-pyridyl moiety. Its structure is optimized for interactions with biological targets, likely involving aromatic stacking (via fluorophenyl/pyridyl groups) and hydrogen bonding (amide and piperazine motifs). The 4-fluorophenyl group enhances metabolic stability and binding affinity compared to non-halogenated analogs .
Properties
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-pyridin-3-ylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c21-16-6-8-18(9-7-16)24-11-13-25(14-12-24)20(27)5-1-4-19(26)23-17-3-2-10-22-15-17/h2-3,6-10,15H,1,4-5,11-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJDYZZBRNPQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-fluorophenyl)piperazino]-5-oxo-N-(3-pyridyl)pentanamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution with a fluorophenyl group. The pyridine ring is then introduced, followed by the formation of the pentanamide chain. Common reagents used in these reactions include fluorobenzene, piperazine, and pyridine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-fluorophenyl)piperazino]-5-oxo-N-(3-pyridyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The fluorophenyl and pyridine rings can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- The piperazine structure is often associated with compounds that exhibit neuropharmacological activity. Research indicates that derivatives of piperazine can act on various neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety, depression, and schizophrenia.
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Antidepressant Activity :
- Preliminary studies suggest that compounds similar to 5-[4-(4-fluorophenyl)piperazino]-5-oxo-N-(3-pyridyl)pentanamide may possess antidepressant properties. The interaction with serotonin receptors could be a mechanism through which these effects are mediated.
-
Anticancer Potential :
- Some studies have highlighted the potential of piperazine derivatives in oncology. The compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is necessary to elucidate its mechanisms and efficacy.
Synthesis and Characterization
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. Key methods include:
- Reagents : Commonly used reagents might include piperazine derivatives, fluorinated phenyl groups, and pyridine-containing compounds.
- Conditions : Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
Case Study 1: Neurotransmitter Interaction
A study conducted on similar compounds demonstrated their ability to modulate serotonin receptor activity, suggesting potential antidepressant effects. The findings indicated that structural modifications significantly influence receptor affinity and selectivity.
Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines showed that piperazine derivatives could induce apoptosis. The study emphasized the importance of the fluorophenyl group in enhancing cytotoxicity compared to non-fluorinated analogs.
Mechanism of Action
The mechanism of action of 5-[4-(4-fluorophenyl)piperazino]-5-oxo-N-(3-pyridyl)pentanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and influencing cellular pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring’s aryl substituent significantly influences pharmacological activity and physicochemical properties. Key analogs include:
Structural Insights :
- Electron-Withdrawing Groups (e.g., -CN, -CF₃) : Improve receptor selectivity by modulating electron density on the piperazine ring .
- Halogenation (e.g., -F, -Cl) : Enhances metabolic stability and binding via hydrophobic interactions .
Terminal Amide Group Modifications
The terminal amide group’s aromaticity and polarity impact solubility and target engagement:
Research Findings and Implications
- Dopamine D3 Selectivity: Analogs with 2-cyanophenyl (7b) and 4-fluorophenyl (Y041-8481) substituents show promise for CNS targets due to balanced lipophilicity and hydrogen bonding .
- Metabolic Stability : Fluorine and trifluoromethyl groups (e.g., in Y041-8481 and 7e) reduce oxidative metabolism, extending half-life .
- Limitations : Dichlorophenyl derivatives (e.g., 7o) exhibit reduced solubility, limiting in vivo applications .
Biological Activity
5-[4-(4-fluorophenyl)piperazino]-5-oxo-N-(3-pyridyl)pentanamide is a synthetic compound with significant potential in pharmacological applications. Its structure suggests it may interact with various biological targets, particularly in neuropharmacology and oncology. This article explores its biological activity based on recent research findings, including case studies, molecular interactions, and therapeutic implications.
Chemical Structure and Properties
Molecular Formula: C20H23FN4O2
Molecular Weight: 370.4 g/mol
IUPAC Name: 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-pyridin-3-ylpentanamide
Canonical SMILES: Cc1ccc(cc1)N2CCN(CC2)C(=O)C(=O)N(Cc3cn=cc=c3)C(=O)C(=O)N(Cc4ccccc4)C(=O)C(=O)
This compound features a piperazine ring, a pyridine moiety, and a fluorinated phenyl group, which are critical for its biological activity.
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant activity as monoamine oxidase (MAO) inhibitors. For instance, derivatives containing the piperazine moiety have been shown to selectively inhibit MAO-B, which is relevant for treating neurodegenerative diseases like Alzheimer's. The most potent inhibitors in related studies had IC50 values as low as 0.013 µM for MAO-B .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer properties. Dihydropyran derivatives have been linked to various medicinal activities, including anticancer effects. The presence of the fluorinated phenyl group may enhance the compound's ability to penetrate cellular membranes and interact with cancer cell pathways .
Antimicrobial Activity
Preliminary studies have indicated that similar compounds demonstrate antimicrobial properties. The synthesis of related piperazine derivatives has shown effectiveness against various bacterial strains, suggesting that this compound may also possess such activity .
Study on MAO Inhibition
In a study focusing on the inhibition of MAO-A and MAO-B, several pyridazinone derivatives were synthesized and evaluated. The results indicated that certain substitutions on the piperazine ring significantly enhanced inhibitory potency against MAO-B while maintaining selectivity over MAO-A. This suggests that modifications to the structure of this compound could optimize its neuropharmacological efficacy .
Cytotoxicity Assessment
The cytotoxic effects of related compounds were assessed using L929 fibroblast cells. Results showed varying degrees of cytotoxicity, with some derivatives exhibiting high toxicity at elevated concentrations. This highlights the importance of evaluating the safety profile of this compound in further preclinical studies .
Research Findings Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
